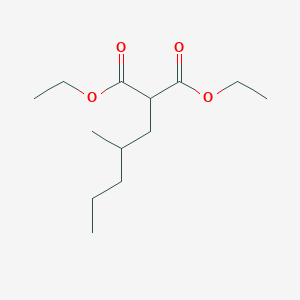

Diethyl(2-methylpentyl)propanedioate

Description

Diethyl(2-methylpentyl)propanedioate is a malonic acid derivative featuring a branched 2-methylpentyl substituent at the central carbon of the propanedioate (malonate) core. Its structure consists of two ethyl ester groups and a 2-methylpentyl chain, contributing to its lipophilic character. For example, diethyl propanedioate derivatives are typically synthesized via alkylation of diethyl bromomalonate with appropriate nucleophiles, such as amines or alkyl halides . The branched alkyl chain may enhance steric hindrance, influencing reactivity and physical properties compared to linear analogs.

Properties

CAS No. |

92155-95-8 |

|---|---|

Molecular Formula |

C13H24O4 |

Molecular Weight |

244.33 g/mol |

IUPAC Name |

diethyl 2-(2-methylpentyl)propanedioate |

InChI |

InChI=1S/C13H24O4/c1-5-8-10(4)9-11(12(14)16-6-2)13(15)17-7-3/h10-11H,5-9H2,1-4H3 |

InChI Key |

GSEKUTHOMWBXQU-UHFFFAOYSA-N |

SMILES |

CCCC(C)CC(C(=O)OCC)C(=O)OCC |

Canonical SMILES |

CCCC(C)CC(C(=O)OCC)C(=O)OCC |

Other CAS No. |

92155-95-8 |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Diethyl(2-methylpentyl)propanedioate belongs to a broader class of diethyl malonate derivatives. Below is a comparative analysis with structurally related compounds:

Key Findings:

Substituent Effects: The 2-methylpentyl group in this compound increases steric bulk and lipophilicity compared to linear alkyl chains (e.g., pentyl in ) or polar substituents (e.g., methylamino in ). This impacts solubility and reactivity in synthetic applications. Aromatic or ether-containing substituents (e.g., 5-(4-methylphenoxy)pentyl in ) enhance solubility in organic solvents, making them suitable for polymer or material science applications.

Synthetic Yields :

- Diethyl propanedioate derivatives synthesized via alkylation (e.g., with bromomalonate) typically achieve moderate yields (~69% as in ). Steric hindrance from branched chains may reduce yields compared to smaller substituents.

Functional Diversity: Phosphorus-based analogs (e.g., 2-Methylpentyl ethylphosphonofluoridate in ) highlight how substituent choice alters application: malonates are often drug intermediates, while phosphonates are neurotoxic agents.

Spectroscopic Data: NMR data for related compounds (e.g., diethyl 2-(methylamino)propanedioate in ) show characteristic signals for ester groups (δ 1.30 ppm for CH₂CH₃) and substituents (e.g., δ 2.46 ppm for NCH₃).

Preparation Methods

Enantioselective Alkylation of Diethyl Malonate Derivatives

A key method for preparing diethyl(2-methylpentyl)propanedioate involves the stereospecific alkylation of diethyl malonate salts with optically pure alkyl sulfonates. This method is notable for its high enantiomeric excess and chemical yield.

-

- An optically active secondary alkyl sulfonate, such as 1-methylpentyl (S)-methanesulfonate with >99.9% enantiomeric excess (ee), is reacted with the sodium salt of diethyl malonate.

- The reaction is performed in solvents like 1,2-dimethoxyethane under basic conditions, typically using sodium or potassium alkoxides as bases.

- The process proceeds stereospecifically without racemization, maintaining optical purity (>99.9% ee).

- Reaction times are relatively short (around 5 hours), with high chemical yields (up to 98%) and high space-time yields.

-

- Base: Sodium or potassium alkoxide (e.g., sodium methoxide, potassium ethoxide).

- Solvent: Alcohols or ethers, particularly 1,2-dimethoxyethane.

- Temperature: Between 10 and 80 °C.

- The malonate derivative is used as its alkali metal salt, prepared by deprotonation with the base.

-

- After reaction completion, the mixture is treated with ammonium chloride solution and extracted with methylene chloride.

- The organic phase is washed, dried over sodium sulfate, and solvent is removed by distillation.

- The product is isolated by distillation under reduced pressure.

-

- Typical yields range from 38% to 98%, depending on conditions and scale.

- The product may contain minor transesterification by-products (dimethyl and ethyl methyl esters).

- High enantiomeric purity is maintained throughout the synthesis sequence without racemization.

This method is particularly advantageous for producing optically active this compound with excellent stereochemical control and scalability.

Continuous Synthesis via Esterification of Malonic Acid Derivatives

Another approach involves the continuous synthesis of diethyl malonate derivatives through esterification of malonic acid or cyano-substituted precursors.

-

- Starting from 2-cyanopropionic acid dissolved in ethanol, the mixture is acidified slowly with concentrated sulfuric acid under controlled temperature (55–65 °C during addition, then 70–95 °C for reaction).

- The reaction is maintained for 2–5 hours to complete esterification.

- Ethanol is removed by distillation at 45–85 °C.

- The reaction mixture is neutralized with aqueous ammonia to pH 7–8.

- The product, diethyl methylmalonate, is separated by phase separation.

-

- Molar ratios: 2-cyanopropionic acid to ethanol between 1:2.5 and 1:6.

- Sulfuric acid to 2-cyanopropionic acid mass ratio between 0.5 and 2.8.

- Temperature control is critical for reaction efficiency and product purity.

-

- Continuous operation allows for scalable production.

- Efficient removal of by-products and solvents.

- High purity product suitable for further synthetic transformations.

Though this method describes methylmalonate specifically, it is adaptable for preparing diethyl malonate derivatives with substituted alkyl groups, including 2-methylpentyl, by modifying the starting acid accordingly.

Monohydrolysis and Half-Ester Preparation of Diethyl Malonate

Monohydrolysis of diethyl malonate to prepare half-esters is a related preparative step that can be part of the synthetic route toward substituted malonate esters.

-

- Diethyl malonate is dissolved in acetonitrile and cooled to 0–4 °C.

- Aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution is added dropwise to effect monohydrolysis.

- Reaction is stirred for about one hour at low temperature.

- The reaction mixture is acidified with hydrochloric acid to precipitate the half-ester.

- The half-ester is isolated by distillation under reduced pressure.

-

- Using 1.0 to 1.2 equivalents of base maximizes yield.

- Reaction temperature control is critical to avoid overhydrolysis.

- The half-esters obtained have boiling points distinct from diesters and diacids, facilitating purification by distillation.

-

- Yields for monoethyl malonate half-esters reach around 82%.

- The process is efficient and scalable, suitable for preparative purposes.

Though this step is preparative for half-esters, it is relevant for producing intermediates in the synthesis of this compound.

Catalytic Systems for Malonate Ester Formation

Catalytic hydrogenation and coupling reactions are also employed in malonate ester synthesis.

-

- Palladium-based catalysts with various ligands (e.g., dppeNiCl2, depePdCl2, dmpzMPdCl2) have been studied for their efficiency in malonate ester synthesis.

- The presence of iodide promoters (KI or NaI) enhances catalytic activity.

| Catalyst | Conversion (%) | Selectivity (%) | Productivity Rate (%) |

|---|---|---|---|

| dppeNiCl2 + KI | 30.5 | 8 | 3 |

| depePdCl2 + KI | 69.6 | 32.6 | 22.7 |

| dmpzMPdCl2 + KI | 64.4 | 98 | 45.5 |

| DppmPdCl2 + KI | 86 | 61.6 | 53 |

- Reaction Conditions:

- Pressure: ~4.0 MPa.

- Reaction time varies (12–72 hours).

- Catalyst and promoter loadings are optimized for conversion and selectivity.

These catalytic methods offer routes to diethyl malonate derivatives with controlled selectivity and yield, which can be further alkylated to yield this compound.

Summary Table of Preparation Methods

| Method | Key Features | Reaction Conditions | Yield / Purity | Notes |

|---|---|---|---|---|

| Enantioselective Alkylation | Stereospecific alkylation with optically pure alkyl sulfonates | Sodium/potassium alkoxide base, ethers, 10–80 °C | Up to 98% yield, >99.9% ee | No racemization, high stereochemical fidelity |

| Continuous Esterification | Acid-catalyzed esterification of cyano acid | H2SO4 catalyst, 55–95 °C, continuous | High purity, scalable | Neutralization and distillation steps |

| Monohydrolysis of Diethyl Malonate | Controlled base hydrolysis to half-esters | KOH/NaOH base, 0–4 °C | ~82% yield | Distillation for purification |

| Catalytic Malonate Ester Formation | Pd-catalyzed coupling with iodide promoters | 4.0 MPa pressure, 12–72 h | Conversion up to 86%, selectivity up to 98% | Catalyst-dependent efficiency |

Research Findings and Practical Considerations

- The enantioselective alkylation method is the most direct and stereochemically controlled approach to synthesize this compound, especially when optical purity is critical.

- Continuous esterification processes provide industrial scalability and efficiency, suitable for large-scale production.

- Monohydrolysis and half-ester preparation are useful preparatory steps for downstream functionalization.

- Catalytic systems with palladium complexes and iodide promoters offer alternative synthetic routes with tunable selectivity and productivity.

- Reaction conditions such as temperature, solvent choice, base equivalents, and catalyst loading are crucial parameters influencing yield and purity.

- Purification typically involves extraction, washing, drying, and distillation under reduced pressure to isolate the desired ester with minimal by-products.

Q & A

Q. What are the established methods for synthesizing and purifying Diethyl(2-methylpentyl)propanedioate?

- Methodological Answer : The synthesis typically involves alkylation of diethyl malonate derivatives with 2-methylpentyl halides under basic conditions. For example, a related compound, diethyl (2-methylphenoxy)propanedioate, is synthesized via alkylation of diethyl malonate with 2-methylphenol using a base like sodium hydride or potassium carbonate in anhydrous solvents (e.g., THF or DMF) . Purification often employs fractional distillation or recrystallization to isolate the ester product. Industrial-scale synthesis may use continuous flow reactors to optimize heat transfer and minimize by-products .

Q. How can researchers characterize this compound using analytical techniques?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is standard for identifying ester compounds, leveraging their volatility and fragmentation patterns. For non-volatile derivatives, high-performance liquid chromatography (HPLC) with UV detection is suitable. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy: -NMR for proton environments (e.g., ester methyl/methylene groups) and -NMR for carbonyl carbons (~165-175 ppm). Infrared (IR) spectroscopy identifies ester C=O stretches (~1740 cm) .

Advanced Research Questions

Q. What experimental strategies address contradictory data in pharmacological studies of this compound derivatives?

- Methodological Answer : Contradictions in bioactivity data (e.g., enzyme inhibition vs. activation) may arise from stereochemical variations or solvent effects. Researchers should:

- Validate purity using orthogonal methods (e.g., HPLC + NMR).

- Test enantiomers separately if chirality is present.

- Replicate assays under controlled solvent/buffer conditions to isolate confounding factors .

- Use computational modeling (e.g., molecular docking) to predict binding affinities and compare with empirical results .

Q. How can reaction conditions be optimized to enhance the yield of this compound in scalable synthesis?

- Methodological Answer : Key parameters include:

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the malonate anion.

- Temperature Control : Maintain 60-80°C to balance reaction rate and side-product formation.

- In-line Analytics : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress .

Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?

- Methodological Answer : Environmental persistence is evaluated via:

- Hydrolysis Studies : Measure degradation rates at varying pH levels (EPA Guideline 835.2120).

- Bioaccumulation Potential : Calculate log (octanol-water partition coefficient) using HPLC retention times or computational tools (e.g., EPI Suite).

- Aquatic Toxicity : Conduct Daphnia magna 48-hour immobilization tests or algal growth inhibition assays (OECD 201/202). For terrestrial impacts, use earthworm acute toxicity tests (OECD 207) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.